molecular formula C23H27ClO2 B12908703 2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran) CAS No. 917571-16-5

2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)

Katalognummer: B12908703
CAS-Nummer: 917571-16-5
Molekulargewicht: 370.9 g/mol
InChI-Schlüssel: NMMGKGPOBLNPFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) is an organic compound characterized by the presence of a chlorophenyl group and two tert-butyl furan rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-chlorobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or ethanol. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or other derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) involves its interaction with specific molecular targets. The chlorophenyl group and furan rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan): Similar structure but with a bromine atom instead of chlorine.

    5,5’-((4-Methylphenyl)methylene)bis(2-(tert-butyl)furan): Contains a methyl group instead of chlorine.

    5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan): Contains a nitro group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) imparts unique chemical and physical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.

Eigenschaften

CAS-Nummer

917571-16-5

Molekularformel

C23H27ClO2

Molekulargewicht

370.9 g/mol

IUPAC-Name

2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-(4-chlorophenyl)methyl]furan

InChI

InChI=1S/C23H27ClO2/c1-22(2,3)19-13-11-17(25-19)21(15-7-9-16(24)10-8-15)18-12-14-20(26-18)23(4,5)6/h7-14,21H,1-6H3

InChI-Schlüssel

NMMGKGPOBLNPFD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)Cl)C3=CC=C(O3)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.